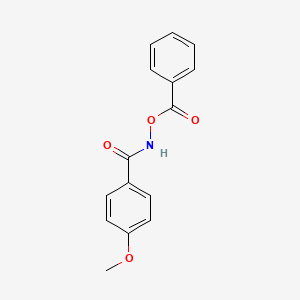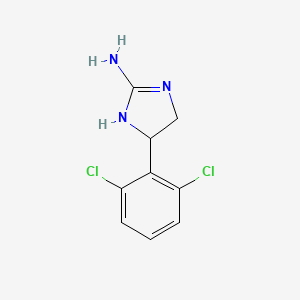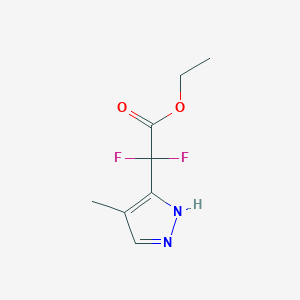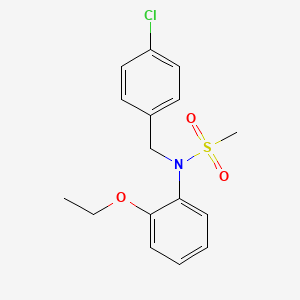![molecular formula C14H15Br2NO6 B14130779 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid CAS No. 1219132-57-6](/img/structure/B14130779.png)
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes dibromo substituents and a dioxooctahydro methanoisoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid typically involves multiple steps:
Formation of the Methanoisoindole Core: The initial step involves the cyclization of a suitable precursor to form the methanoisoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Bromination: The dibromo substituents are introduced via a bromination reaction. This step requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The introduction of the dioxo groups is achieved through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dibromo substituents or reduce the dioxo groups to hydroxyl groups.
Substitution: The dibromo substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of iodinated or nitrated derivatives
科学的研究の応用
2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- **2-[(3aR,4R,7S,7aS)-5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-difluoro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
- **2-[(3aR,4R,7S,7aS)-5,6-diiodo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
Uniqueness
The uniqueness of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. The presence of bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological studies.
特性
CAS番号 |
1219132-57-6 |
|---|---|
分子式 |
C14H15Br2NO6 |
分子量 |
453.08 g/mol |
IUPAC名 |
2-[(1R,2R,6S,7S)-8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]pentanedioic acid |
InChI |
InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23)/t4-,5+,6?,8+,9-,10?,11? |
InChIキー |
NRXFVCDLBRGEDJ-WLVMBKETSA-N |
異性体SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
正規SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)



![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)






![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

